molecular formula C24H29NO4S B15005230 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15005230
M. Wt: 427.6 g/mol
InChI Key: WRAGJBVLQHLACZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a unique combination of adamantane, thiophene, and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of adamantane derivatives with thiophene-containing intermediates under controlled conditions. The reaction conditions often require the use of catalysts such as palladium-based catalysts and triphenylphosphines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the adamantane and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety is known for its ability to modulate receptor activity, while the thiophene and dihydropyridine components contribute to the compound’s overall biological activity . The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl 1-[(adamantan-1-YL)methyl]-4-(thiophen-3-YL)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its combination of adamantane, thiophene, and dihydropyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29NO4S

Molecular Weight

427.6 g/mol

IUPAC Name

dimethyl 1-(1-adamantylmethyl)-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H29NO4S/c1-28-22(26)19-11-25(12-20(23(27)29-2)21(19)18-3-4-30-13-18)14-24-8-15-5-16(9-24)7-17(6-15)10-24/h3-4,11-13,15-17,21H,5-10,14H2,1-2H3

InChI Key

WRAGJBVLQHLACZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OC)CC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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